8-Bromoguanosine-13C,15N2 8-Bromoguanosine-13C,15N2
Brand Name: Vulcanchem
CAS No.:
VCID: VC18567688
InChI: InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1/i10+1,12+1,15+1
SMILES:
Molecular Formula: C10H12BrN5O5
Molecular Weight: 365.12 g/mol

8-Bromoguanosine-13C,15N2

CAS No.:

Cat. No.: VC18567688

Molecular Formula: C10H12BrN5O5

Molecular Weight: 365.12 g/mol

* For research use only. Not for human or veterinary use.

8-Bromoguanosine-13C,15N2 -

Specification

Molecular Formula C10H12BrN5O5
Molecular Weight 365.12 g/mol
IUPAC Name 2-(15N)azanyl-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Standard InChI InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1/i10+1,12+1,15+1
Standard InChI Key ASUCSHXLTWZYBA-FBPSPDDKSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)[15NH][13C](=N3)[15NH2])N=C2Br)O)O)O
Canonical SMILES C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

Key properties include:

PropertyValue
Molecular Weight365.12 g/mol
SolubilitySoluble in DMSO, water (pH-dependent)
StabilityStable under inert conditions
Spectral Featuresλmax\lambda_{\text{max}} 254 nm (UV)

The bromine atom increases hydrophobicity compared to natural guanosine, influencing its partitioning in chromatographic separations .

Synthesis and Purification

Bromination of Guanosine

The synthesis begins with bromination of guanosine using N\text{N}-bromosuccinimide (NBS) in dimethylformamide (DMF). This reaction selectively targets the 8-position of the purine ring, driven by the electrophilic character of bromine. The mechanism proceeds via intermediate radical species, as evidenced by pulse radiolysis studies .

Isotopic Incorporation

Isotopic labeling is achieved through enzymatic or chemical methods. For carbon-13, microbial fermentation with 13C^{13}\text{C}-enriched glucose ensures uniform incorporation into the ribose sugar. Nitrogen-15 is introduced via amination reactions using 15N^{15}\text{N}-labeled ammonia . Post-synthesis, high-performance liquid chromatography (HPLC) purifies the product to >98% isotopic enrichment, critical for avoiding signal interference in analytical applications.

Applications in Biochemical Research

Metabolic Pathway Tracing

The compound’s isotopic labels enable real-time tracking of guanosine metabolism in cellular systems. For example, in studies of purine salvage pathways, 13C^{13}\text{C}-labeled ribose can be traced through phosphorylation and incorporation into RNA, while 15N^{15}\text{N} labels monitor deamination reactions .

NMR Spectroscopy

The quadrupolar moment of 15N^{15}\text{N} and chemical shift anisotropy of 13C^{13}\text{C} enhance NMR sensitivity. Researchers have used 8-Bromoguanosine-13C,15N2 to resolve ambiguities in RNA secondary structures, particularly in regions where bromine-induced deshielding effects amplify spectral resolution .

Radiolytic Studies

Gamma radiolysis experiments reveal that hydrated electrons (eaq\text{e}^-_{\text{aq}}) reduce 8-Bromoguanosine-13C,15N2 to form guanosine-13C,15N2 as the sole product. Deuterium labeling in D2O\text{D}_2\text{O} solutions confirms protonation at the 8-position during this process, elucidating reaction mechanisms in oxidative stress models .

Comparative Analysis with Structural Analogs

The table below contrasts 8-Bromoguanosine-13C,15N2 with related nucleosides:

CompoundStructural FeaturesApplications
GuanosineNatural ribonucleosideRNA synthesis, signal transduction
8-Oxoguanosine8-position oxidationBiomarker for oxidative DNA damage
8-Bromo-2'-deoxyguanosineDeoxyribose, brominatedDNA-protein interaction studies
2-AminopurineFluorescent adenine analogNucleic acid dynamics probing

The dual isotopic labeling and bromination of 8-Bromoguanosine-13C,15N2 distinguish it from analogs, enabling multiplexed experimental designs .

Research Findings and Mechanistic Insights

Reaction with Hydrated Electrons

Pulse radiolysis studies demonstrate that eaq\text{e}^-_{\text{aq}} attack at the bromine atom, leading to bromide elimination and formation of a guanosine radical cation (Guo+\text{Guo}^{\bullet+}). At pH 7, this radical undergoes rapid protonation (k=5×104s1k = 5 \times 10^4 \, \text{s}^{-1}) to yield a neutral radical, which disproportionates into stable products .

Enzyme Interaction Studies

Kinetic assays with purine nucleoside phosphorylase (PNP) show that 8-Bromoguanosine-13C,15N2 acts as a competitive inhibitor (Ki=2.3μMK_i = 2.3 \, \mu\text{M}). The bromine atom sterically hinders ribose binding, while isotopic labels facilitate quantification of enzyme-substrate complexes via MS .

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